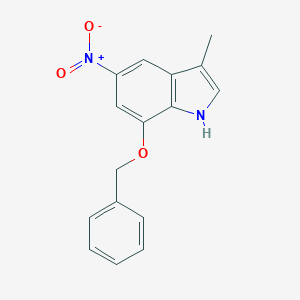

4-Hydroxyurapidil

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

4-Hydroxyurapidil primarily targets the ADRA1 receptor . The ADRA1 receptor plays a crucial role in regulating blood pressure and urinary function . By targeting this receptor, this compound can effectively manage hypertension and related symptoms .

Mode of Action

This compound is a sympatholytic antihypertensive drug. It acts as an α1-adrenoceptor antagonist and as an 5-HT1A receptor agonist . As an α1-adrenoceptor antagonist, it blocks the postsynaptic alpha-receptors, inhibiting the vasoconstrictor effect of catecholamines . As a 5-HT1A receptor agonist, it modulates the activity of the cerebral centers which control the circulatory system .

Biochemical Pathways

It is known that the drug’s interaction with α1-adrenoceptors and 5-ht1a receptors influences various physiological processes, including blood pressure regulation and smooth muscle contraction .

Pharmacokinetics

This compound is readily absorbed and is subject to moderate first-pass metabolism . It is eliminated primarily as metabolites of much lower antihypertensive activity than the parent drug . The influences of age, renal and hepatic disease on the disposition of this compound have been reviewed . Studies show that the optimum use of this compound in clinical practice depends on an understanding of the pharmacokinetic properties of the drug .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its ability to manage hypertension and related symptoms. By blocking the postsynaptic alpha-receptors and modulating the activity of the cerebral centers controlling the circulatory system, this compound can effectively manage hypertension .

Méthodes De Préparation

The synthesis of 4-Hydroxyurapidil involves several steps:

Starting Materials: The synthesis begins with 1,3-dimethyl-6-semicarbazide pyrimidine and 3-amino-1-propanol.

Intermediate Formation: These starting materials are mixed to form 6-(3-hydroxypropylamino)-1,3-dimethyluracil.

Chlorination: The intermediate is then reacted with thionyl chloride to produce 6-(3-chloropropylamino)-1,3-dimethyluracil.

Analyse Des Réactions Chimiques

4-Hydroxyurapidil undergoes various chemical reactions:

Oxidation: It can be oxidized under specific conditions to form different oxidized products.

Reduction: Reduction reactions can convert it back to its precursor forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Major Products: The major products depend on the type of reaction.

Applications De Recherche Scientifique

4-Hydroxyurapidil has several applications in scientific research:

Chemistry: It is used as a reference standard and in the study of its parent compound, Urapidil.

Medicine: Although less potent, it helps in studying the pharmacokinetics and pharmacodynamics of Urapidil.

Industry: It is used in the pharmaceutical industry for the development of antihypertensive drugs.

Comparaison Avec Des Composés Similaires

4-Hydroxyurapidil is compared with other similar compounds like:

Urapidil: The parent compound, more potent and has central effects.

Prazosin: Another alpha-1 adrenoceptor antagonist but lacks the serotonin receptor activity.

Clonidine: Acts on alpha-2 adrenoceptors and has central effects, unlike this compound.

These comparisons highlight the unique dual action of this compound on both adrenergic and serotonin receptors, making it distinct in its pharmacological profile .

Propriétés

IUPAC Name |

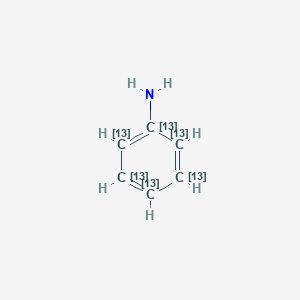

6-[3-[4-(4-hydroxy-2-methoxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N5O4/c1-22-18(14-19(27)23(2)20(22)28)21-7-4-8-24-9-11-25(12-10-24)16-6-5-15(26)13-17(16)29-3/h5-6,13-14,21,26H,4,7-12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQYQEWKEJSPSCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N(C1=O)C)NCCCN2CCN(CC2)C3=C(C=C(C=C3)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00237278 |

Source

|

| Record name | 4-Hydroxyurapidil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00237278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88733-12-4 |

Source

|

| Record name | 4-Hydroxyurapidil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088733124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxyurapidil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00237278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(3,4-dihydroxyphenyl)-N-[(3,4-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B144427.png)

![[(4-Chlorobutoxy)methyl]benzene](/img/structure/B144436.png)

![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (1R,2S,4R)-rel-(9CI)](/img/structure/B144439.png)

![(2R)-2-[(4-Ethyl-2,3-dioxopiperazinyl)carbonylamino]-2-phenylacetic acid](/img/structure/B144443.png)

![Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate](/img/structure/B144452.png)

![2-Propanone, 1-bicyclo[3.1.0]hex-1-yl-(9CI)](/img/structure/B144454.png)